molecular formula C21H21FN4O B6492357 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine CAS No. 1326883-95-7

6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine

Cat. No. B6492357
CAS RN: 1326883-95-7
M. Wt: 364.4 g/mol
InChI Key: BOMNGZHCNBFEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine (FPCQ) is a novel quinoline-based compound that has been widely studied for its potential therapeutic applications. FPCQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, FPCQ has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Scientific Research Applications

6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been found to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In addition, this compound has been found to inhibit the growth of several tumor cell lines, including melanoma and glioblastoma. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of pro-inflammatory enzymes, such as COX-2 and LOX. Finally, in neurological disorders, this compound has been found to reduce the expression of several proteins associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to be an effective inhibitor of several enzymes, including COX-2 and LOX. Furthermore, this compound has been found to induce apoptosis in a variety of cancer cell lines and to reduce the expression of proteins associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.
The limitations of using this compound in laboratory experiments include its potential toxicity and lack of long-term safety data. In addition, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to determine its full therapeutic potential.

Future Directions

For the study of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine include the development of more effective synthesis methods, the elucidation of its exact mechanism of action, and the evaluation of its long-term safety and efficacy. In addition, further research is needed to determine the potential therapeutic applications of this compound in a variety of diseases, including cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential synergistic effects of this compound when used in combination with other drugs.

Synthesis Methods

6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine can be synthesized through a number of different methods, including the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of triethylamine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound. Other methods of synthesis include the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of triethylamine and the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of pyridine.

properties

IUPAC Name

[6-fluoro-4-(pyridin-2-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-15-7-8-19-17(12-15)20(25-13-16-6-2-3-9-23-16)18(14-24-19)21(27)26-10-4-1-5-11-26/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNGZHCNBFEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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